4-(2-Chloroacetyl)piperazin-2-one 4-(2-Chloroacetyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 59701-84-7
VCID: VC2448570
InChI: InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10)
SMILES: C1CN(CC(=O)N1)C(=O)CCl
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6 g/mol

4-(2-Chloroacetyl)piperazin-2-one

CAS No.: 59701-84-7

Cat. No.: VC2448570

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.6 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroacetyl)piperazin-2-one - 59701-84-7

Specification

CAS No. 59701-84-7
Molecular Formula C6H9ClN2O2
Molecular Weight 176.6 g/mol
IUPAC Name 4-(2-chloroacetyl)piperazin-2-one
Standard InChI InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10)
Standard InChI Key QVVYHRBAOTZFOZ-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C(=O)CCl
Canonical SMILES C1CN(CC(=O)N1)C(=O)CCl

Introduction

Chemical Identity and Structure

4-(2-Chloroacetyl)piperazin-2-one features a distinctive structure consisting of a piperazin-2-one ring with a 2-chloroacetyl group attached at the N-4 position. This arrangement provides both nucleophilic and electrophilic sites that contribute to its synthetic utility.

Physical and Chemical Properties

The compound's essential properties and identifiers are summarized in the following table:

PropertyValue
CAS Number59701-84-7
Alternative CAS Number1024606-13-0
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6 g/mol
IUPAC Name4-(2-chloroacetyl)piperazin-2-one
InChIInChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10)
SMILESC1CN(CC(=O)N1)C(=O)CCl
PubChem Compound ID11332798
European Community (EC) Number837-145-1

The compound contains two key functional groups: a lactam (piperazin-2-one) moiety and a chloroacetyl group (-CO-CH2-Cl) . The piperazin-2-one core provides a rigid scaffold with hydrogen bond donor/acceptor capabilities, while the chloroacetyl group serves as a reactive handle for further derivatization through nucleophilic substitution reactions.

Structural Features

The structure of 4-(2-Chloroacetyl)piperazin-2-one can be characterized by:

  • A six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4

  • A carbonyl group at position 2, forming the piperazin-2-one lactam structure

  • A 2-chloroacetyl substituent at the N-4 position, providing a reactive electrophilic site

This unique combination of structural elements contributes to the compound's reactivity profile and its utility in organic synthesis, particularly for the preparation of compounds with potential biological activities .

Synthetic Applications

4-(2-Chloroacetyl)piperazin-2-one serves as a valuable building block in the synthesis of more complex bioactive molecules, particularly in medicinal chemistry research.

As a Synthetic Intermediate

The compound is primarily utilized as a synthetic intermediate due to its reactive chloroacetyl group, which readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alcohols . This reactivity pattern allows for the incorporation of the piperazin-2-one scaffold into more complex molecular architectures.

Synthesis of Bioactive Compounds

Research has demonstrated the utility of 4-(2-chloroacetyl)piperazin-2-one in the preparation of compounds with significant biological activities. For example, it has been employed in the synthesis of quinazolinone derivatives with potential antimicrobial and anticancer properties .

In one documented application, the compound was used in the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The synthetic route involved:

  • Reaction of 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide with piperazine

  • Treatment of the resulting intermediate with chloroacetyl chloride

  • Further functionalization through reaction with various anilines

This series of reactions demonstrates how 4-(2-chloroacetyl)piperazin-2-one or its structural components can be incorporated into complex molecular frameworks with potential therapeutic applications.

Biological Activities and Medicinal Chemistry Applications

While 4-(2-chloroacetyl)piperazin-2-one itself is primarily a synthetic intermediate, compounds containing this structural motif have demonstrated various biological activities worthy of further investigation.

Antimicrobial Properties

Derivatives incorporating the 4-(2-chloroacetyl)piperazin-2-one structure or related moieties have shown promising antimicrobial activities. In particular, certain quinazolinone derivatives containing this structural element exhibited significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole when evaluated using tube dilution techniques .

Structure-Activity Relationships

Molecular docking studies and structure-activity relationship analyses have provided insights into how these compounds interact with their biological targets . These studies suggest that:

  • The piperazine ring provides a flexible linker that can adopt favorable conformations for binding to target proteins.

  • The chloroacetyl group may serve as a reactive warhead or be involved in specific interactions with protein residues.

  • Further substitution at the chloroacetyl position can modulate biological activity and specificity .

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